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Compound of Interest

Compound Name: Sco-267

Cat. No.: B15569263

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the safety and tolerability profile of
Sco-267, a novel, orally available full agonist of G-protein-coupled receptor 40 (GPR40), also
known as free fatty acid receptor 1 (FFAR1). The information presented is based on the initial
first-in-human Phase 1 clinical trial, offering a foundational understanding for professionals in
the field of drug development and metabolic disease research.

Executive Summary

Sco-267 has demonstrated a favorable safety and tolerability profile in its initial human trials.
The Phase 1 study, encompassing both single ascending dose (SAD) and multiple ascending
dose (MAD) cohorts, revealed that Sco-267 was well-tolerated in both healthy adult volunteers
and individuals with glucose intolerance. Notably, no severe treatment-emergent adverse
events (TEAESs) were reported, and the compound did not induce hypoglycemia, a critical
safety consideration for anti-diabetic agents. The pharmacokinetic data from this initial study
support a once-daily dosing regimen.

Mechanism of Action: GPR40 Full Agonism

Sco-267 exerts its therapeutic effects through the full agonism of GPR40, a receptor
predominantly expressed on pancreatic 3-cells and enteroendocrine L-cells. Activation of
GPR40 by endogenous long-chain free fatty acids is a key physiological mechanism for
glucose-stimulated insulin secretion. As a full agonist, Sco-267 mimics this action, leading to a
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robust stimulation of insulin release in a glucose-dependent manner. Furthermore, GPR40
activation in the gut promotes the secretion of incretin hormones such as glucagon-like
peptide-1 (GLP-1), which further enhances insulin secretion, suppresses glucagon release, and
may have beneficial effects on satiety and weight management.
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Caption: Sco-267 GPR40 Signaling Pathway.

Clinical Trial Methodology: Phase 1 Study (JapicCTI-
195057)

The safety and tolerability of Sco-267 were evaluated in a randomized, single-center, double-
blind, placebo-controlled Phase 1 study conducted in Japan. The study consisted of a Single
Ascending Dose (SAD) phase and a Multiple Ascending Dose (MAD) phase.

Study Design:

e Single Ascending Dose (SAD): Healthy adult male volunteers (Japanese and Caucasian)
and male subjects with glucose intolerance (Japanese) were administered a single oral dose
of Sco-267 or placebo. The dose levels for healthy volunteers ranged from 5 mg to 320 mg.
Subjects with glucose intolerance received doses of 40 mg and 80 mg.

e Multiple Ascending Dose (MAD): Healthy adult male Japanese volunteers received repeated
once-daily oral doses of Sco-267 or placebo for up to 4 days. The dose levels in this phase
were 80 mg and 160 mg.
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Primary Endpoints: The primary objectives of the study were to assess the safety and
tolerability of single and multiple doses of Sco-267. This was evaluated through the monitoring
of adverse events (AESs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory
tests (hematology, blood chemistry, and urinalysis).

Pharmacokinetic and Pharmacodynamic Assessments: Pharmacokinetic parameters, including
plasma concentrations of Sco-267, were evaluated as a primary endpoint. Pharmacodynamic
markers, such as the effects on islet and gut hormones (insulin, glucagon, GLP-1, GIP, and
PYY), were assessed as secondary endpoints.
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Caption: Phase 1 Clinical Trial Workflow for Sco-267.

Safety and Tolerability Data

Across all dose levels in both the SAD and MAD phases of the Phase 1 trial, Sco-267 was
reported to be safe and well-tolerated.[1][2] The following tables summarize the treatment-
emergent adverse events (TEAES) observed in the study. All reported TEAES were considered
mild in severity.

inal i SAD) i it |

System

5 Preferred Placebo 5-20 mg 40-80 mg 160-320 mg
rgan
< Term (N=14) (N=12) (N=12) (N=12)
Class
Gastrointestin _
) Diarrhea 1(7.1%) 0 1 (8.3%) 0

al Disorders
Abdominal

) 0 1 (8.3%) 0 0
discomfort
Nervous
System Headache 0 1 (8.3%) 0 1 (8.3%)
Disorders
General _

) Fatigue 0 0 1 (8.3%) 0
Disorders

Multiple Ascending Dose (MAD) in Healthy Volunteers
(4-day treatment)
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System Organ

Preferred Term Placebo (N=4) 80 mg (N=6) 160 mg (N=6)
Class
Infections and N
] Nasopharyngitis 1 (25.0%) 1 (16.7%) 0

Infestations
Gastrointestinal _

) Diarrhea 0 2 (33.3%) 1 (16.7%)
Disorders
Skin and
Subcutaneous Rash 0 0 1 (16.7%)

Tissue Disorders

Single Ascending Dose (SAD) in Subjects with Glucose

Intolerance
System Organ

Preferred Term Placebo (N=4) 40 mg (N=6) 80 mg (N=6)
Class
Nervous System o
) Dizziness 0 1 (16.7%) 0
Disorders
Gastrointestinal
Nausea 0 0 1 (16.7%)

Disorders

Key Safety Findings and Future Directions

The initial clinical data for Sco-267 are promising from a safety and tolerability standpoint. The
observed adverse events were mild and did not show a clear dose-dependent relationship that
would raise significant safety concerns at the tested dose levels. The absence of hypoglycemia
is a particularly important finding, suggesting a glucose-dependent mechanism of action that
reduces the risk of this common and potentially dangerous side effect of many anti-diabetic
therapies.

The pharmacokinetic profile of Sco-267 demonstrated dose-dependent increases in plasma
concentrations and a half-life supportive of a once-daily dosing schedule.[1] The compound is
primarily eliminated through non-renal pathways.
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Based on these positive Phase 1 results, Sco-267 is being advanced into further clinical
development, including a Phase 2 trial to evaluate its efficacy and continue to monitor its safety
in a larger patient population over a longer duration.[2] The potential for Sco-267 to address
not only hyperglycemia but also potentially obesity and nonalcoholic steatohepatitis (NASH)
makes it a compound of significant interest in the field of metabolic diseases.[2] Continuous
and careful monitoring of its safety profile will be paramount in its ongoing development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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